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molecular formula C8H14O2 B1584889 Isobutyl vinylacetate CAS No. 24342-03-8

Isobutyl vinylacetate

Cat. No. B1584889
M. Wt: 142.2 g/mol
InChI Key: RLCJPGSPFOFWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306886B1

Procedure details

To a solution of DMF (262.0 L), 4-cyanobenzaldoxime (46 kg, 342.1 mol), and N-chlorosuccinimide (54 kg, 389.4 mol) was added isobutyl vinylacetate (95 kg. 665.7 mol). The solution was cooled to 2-6° C., and triethylamine (40 kg. 388.6 mol) was slowly added over a period of 4 h. The reaction was stirred at the same temperature for an addition 1 h. Water (330.0 L) and hydrochloric acid (1 N, 49 L) were added. The crude product was collected by filtration, washed with water (555.0 L), and redissolved in toluene (500.0 L, 40° C.). The organic layer was washed with water (291.0 L) and dried by azeotropic distillation (removing about 250 L of toluene). Heptane (300.0 L) was added, and the reaction was cooled at 0-5° C. for 3 h. The product was collected by filtration and washed with toluene/heptane (150.0 L, 1/2 ratio). The product was dried under vacuum at 55-60° C. to constant weight: 81.8 kg, 90% yield, mp 98-100° C.; 1H NMR (CDCl3) ∂ 0.96 (6H), 1.96 (1H), 2.70 (1H), 2.92 (1H), 3.15 (1H), 3.56 (1H), 3.90 (2H), 5.20 (1H), 7.70 (2H), 7.80 (2H). Anal. Calcd. for C16H18N2O3: C, 67.12; H, 6.34; N. 9.78. Found: C, 67.06; H, 6.20; N, 9.76.
Quantity
40 kg
Type
reactant
Reaction Step One
Quantity
49 L
Type
reactant
Reaction Step Two
Name
Quantity
330 L
Type
solvent
Reaction Step Two
Quantity
46 kg
Type
reactant
Reaction Step Three
Quantity
54 kg
Type
reactant
Reaction Step Three
Quantity
95 kg
Type
reactant
Reaction Step Three
Name
Quantity
262 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([CH:7]=[N:8][OH:9])=[CH:5][CH:4]=1)#[N:2].ClN1C(=O)CCC1=O.[CH:20]([CH2:22][C:23]([O:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[O:24])=[CH2:21].C(N(CC)CC)C.Cl>O.CN(C=O)C>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]2[CH2:21][CH:20]([CH2:22][C:23]([O:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[O:24])[O:9][N:8]=2)=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
40 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
49 L
Type
reactant
Smiles
Cl
Name
Quantity
330 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
46 kg
Type
reactant
Smiles
C(#N)C1=CC=C(C=NO)C=C1
Name
Quantity
54 kg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
95 kg
Type
reactant
Smiles
C(=C)CC(=O)OCC(C)C
Name
Quantity
262 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 (± 2) °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at the same temperature for an addition 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration
WASH
Type
WASH
Details
washed with water (555.0 L)
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in toluene (500.0 L, 40° C.)
WASH
Type
WASH
Details
The organic layer was washed with water (291.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by azeotropic distillation (removing about 250 L of toluene)
ADDITION
Type
ADDITION
Details
Heptane (300.0 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled at 0-5° C. for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with toluene/heptane (150.0 L, 1/2 ratio)
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum at 55-60° C. to constant weight

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)C1=NOC(C1)CC(=O)OCC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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